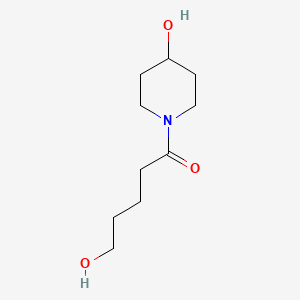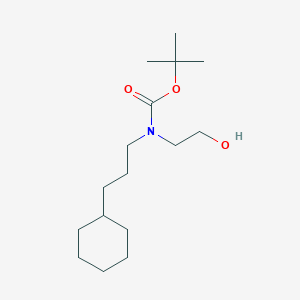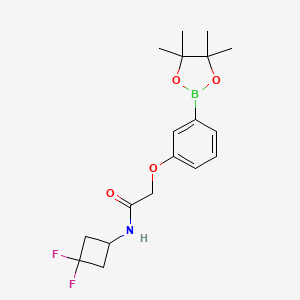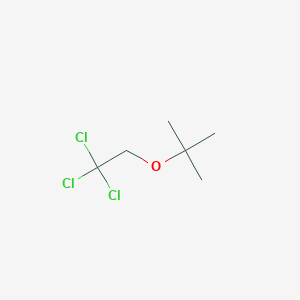
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is an organic compound with a complex structure It is characterized by the presence of a propane backbone with a 2-methyl group and a 2-(2,2,2-trichloroethoxy) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- typically involves the reaction of 2-methylpropane with 2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethoxy group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxy group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but with an ethoxy group instead of a trichloroethoxy group.
2-Propanol, 2-methyl-: Contains a hydroxyl group instead of an ether linkage.
Uniqueness
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is unique due to the presence of the trichloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
67967-06-0 |
|---|---|
Molekularformel |
C6H11Cl3O |
Molekulargewicht |
205.5 g/mol |
IUPAC-Name |
2-methyl-2-(2,2,2-trichloroethoxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2,3)10-4-6(7,8)9/h4H2,1-3H3 |
InChI-Schlüssel |
GLGXKALTCAZDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
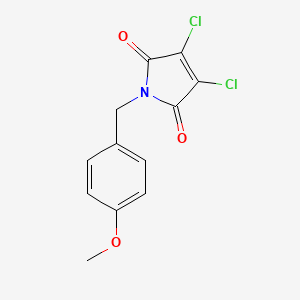

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

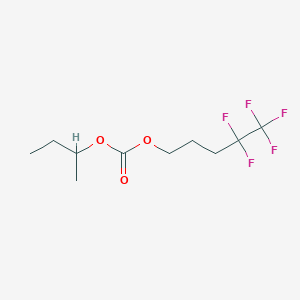
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)


